3,5,5-Trimethylhexyl hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,5-Trimethylhexyl hexanoate is an organic compound with the molecular formula C15H30O2. It is an ester formed from the reaction of 3,5,5-trimethylhexanol and hexanoic acid. This compound is known for its use in various industrial applications, particularly in the formulation of personal care products due to its emollient properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5,5-Trimethylhexyl hexanoate is typically synthesized through an esterification reaction between 3,5,5-trimethylhexanol and hexanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then separated and purified using techniques such as distillation and crystallization to achieve the required purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
3,5,5-Trimethylhexyl hexanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of 3,5,5-trimethylhexanol and hexanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)
Major Products Formed
Hydrolysis: 3,5,5-Trimethylhexanol and hexanoic acid
Transesterification: New ester and alcohol depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
3,5,5-Trimethylhexyl hexanoate has several applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in personal care products, such as lotions and creams, for its emollient properties.
Wirkmechanismus
The mechanism of action of 3,5,5-trimethylhexyl hexanoate is primarily related to its role as an emollient. It forms a protective layer on the skin, reducing water loss and providing a smooth, soft texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and improving hydration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5,5-Trimethylhexyl acetate
- 3,5,5-Trimethylhexyl formate
- 3,5,5-Trimethylhexyl acrylate
Uniqueness
Compared to similar compounds, 3,5,5-trimethylhexyl hexanoate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its higher molecular weight and longer carbon chain contribute to its superior emollient properties, making it more effective in personal care formulations .
Eigenschaften
CAS-Nummer |
73019-16-6 |
---|---|
Molekularformel |
C15H30O2 |
Molekulargewicht |
242.40 g/mol |
IUPAC-Name |
[(3R)-3,5,5-trimethylhexyl] hexanoate |
InChI |
InChI=1S/C15H30O2/c1-6-7-8-9-14(16)17-11-10-13(2)12-15(3,4)5/h13H,6-12H2,1-5H3/t13-/m0/s1 |
InChI-Schlüssel |
WZMVJDFJGFHBEJ-ZDUSSCGKSA-N |
Isomerische SMILES |
CCCCCC(=O)OCC[C@H](C)CC(C)(C)C |
Kanonische SMILES |
CCCCCC(=O)OCCC(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.